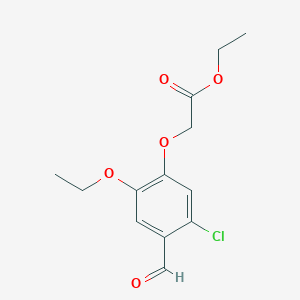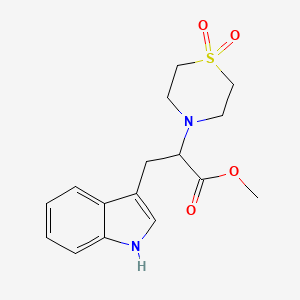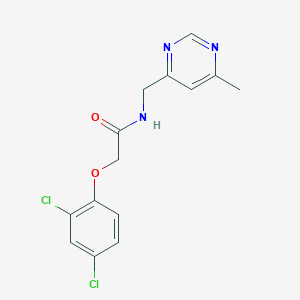![molecular formula C19H20N2O4 B2952288 3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-methyl-1H-indole CAS No. 301313-26-8](/img/structure/B2952288.png)
3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-methyl-1H-indole” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The molecule also contains a nitro group (-NO2), which is a common functional group in organic chemistry known for its reactivity. Additionally, it has methoxy groups (-OCH3), which are often seen in compounds with potential pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would have an indole backbone with various substituents. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the nitro group, which is electron-withdrawing, and the methoxy groups, which are electron-donating. These groups could direct and influence various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific functional groups. For example, the presence of the nitro group could make the compound more polar and potentially more soluble in water .Aplicaciones Científicas De Investigación
Pharmacological Research
Indole derivatives are known for their diverse pharmacological activities, including antiviral , anti-inflammatory , anticancer , anti-HIV , and antioxidant properties . This compound could be investigated for potential drug development in these areas.
Antimicrobial Studies
Research has shown that indole derivatives can exhibit significant antimicrobial effects . The subject compound may serve as a basis for developing new antimicrobial agents.
Cancer Treatment
Indole derivatives have been applied in treatments targeting various cancer cells . The compound could be explored for its efficacy against specific types of cancer.
Neurological Disorders
Some indole derivatives are used to treat sexual dysfunction and have been proven opioid agonists . This suggests potential research applications in neurological disorders and pain management.
Antiulcer and Gastroprotective Effects
Indoles have shown antiulcer properties, which could make them suitable for gastroprotective medication research .
Plant Growth and Agriculture
Indole-3-acetic acid, an indole derivative, is a plant hormone involved in the regulation of plant growth . The compound could be studied for its effects on plant growth and agricultural applications.
Antitubercular Activity
Given their antitubercular activity, indole derivatives could be researched for new treatments against tuberculosis .
Antioxidant Properties
Selective indole derivatives have been highlighted as potent antioxidants . This compound may be researched for its antioxidant capacity and its potential use in preventing oxidative stress-related diseases.
Mecanismo De Acción
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . The specific targets of this compound would depend on its exact structure and functional groups.
Mode of Action
The mode of action would involve the compound interacting with its targets, potentially causing changes in the function of those targets. For example, it might inhibit or activate the target, leading to downstream effects .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact pathways affected by this compound would depend on its specific targets.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For example, if it targets a receptor involved in cell growth, it might have anticancer effects .
Safety and Hazards
Propiedades
IUPAC Name |
3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-methyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-12-19(15-6-4-5-7-17(15)20-12)16(11-21(22)23)14-9-8-13(24-2)10-18(14)25-3/h4-10,16,20H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTMEICIHHKZKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-methyl-1H-indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-allyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952209.png)
![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2952210.png)


![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2952214.png)
![1-(3-bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2952215.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)acetamide](/img/structure/B2952218.png)


![N-(4-fluorobenzyl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2952225.png)
![2-[3-(6-Chloro-5-methylpyridine-3-sulfonamido)phenyl]acetic acid](/img/structure/B2952228.png)